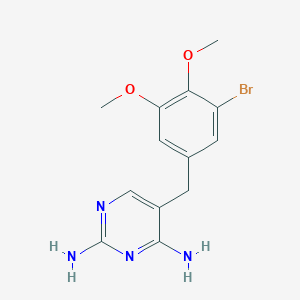
聚乙二醇化钾
描述
Docusate potassium, also known as dioctyl potassium sulfosuccinate, is a chemical compound widely used as a stool softener. It is a potassium salt of docusate, which is an anionic surfactant. This compound is primarily used in the medical field to treat constipation by increasing the amount of water the stool absorbs in the gut, making the stool softer and easier to pass .
科学研究应用
Docusate potassium has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions and processes. It helps in the emulsification and stabilization of mixtures.
Biology: Employed in cell culture and molecular biology techniques to enhance the permeability of cell membranes.
Medicine: Widely used as a stool softener to treat constipation. It is also used in combination with other medications to enhance their absorption.
Industry: Utilized in the formulation of pharmaceuticals, cosmetics, and personal care products due to its surfactant properties
作用机制
Docusate potassium acts as an anionic surfactant, reducing the surface tension of the stool. This allows more water and fat to combine with the stool, making it softer and easier to pass. The compound increases the secretion of water, sodium, chloride, and potassium in the intestines while decreasing the absorption of glucose and bicarbonate. This results in the softening of the stool and facilitates its passage through the intestines .
Similar Compounds:
Docusate Sodium: Another salt of docusate, commonly used as a stool softener.
Docusate Calcium: A calcium salt of docusate, also used for similar purposes.
Polyethylene Glycol: A different class of laxative used to treat constipation.
Comparison:
Docusate Potassium vs. Docusate Sodium: Both compounds have similar mechanisms of action and are used as stool softeners. docusate potassium is preferred in cases where potassium supplementation is needed.
Docusate Potassium vs. Docusate Calcium: Docusate calcium is less commonly used compared to docusate potassium and sodium. It is often chosen for patients who require calcium supplementation.
Docusate Potassium vs. Polyethylene Glycol: Polyethylene glycol works by retaining water in the stool, whereas docusate potassium reduces surface tension. .
安全和危害
Docusate potassium is generally safe for use, but it can cause some side effects. These include stomach pain, diarrhea, or cramping . If any of these effects last or get worse, it’s important to tell your doctor or pharmacist promptly . Serious side effects are rare, but if you experience rectal bleeding, you should tell your doctor right away .
未来方向
While Docusate potassium is widely used to treat constipation, recent studies suggest that its effectiveness in treating constipation remains unclear . Some studies report Docusate to be no more effective than a placebo for increasing the frequency of stool or stool softening . Therefore, future research is needed to determine its role in prevention and treatment of constipation .
生化分析
Biochemical Properties
Docusate potassium interacts with the biochemical processes in the gut. It acts as a surfactant, reducing surface tension and allowing water and fats to penetrate the fecal mass . This interaction results in softer stools that are easier to pass .
Cellular Effects
The primary cellular effect of Docusate potassium is the increased absorption of water in the gut cells . This is achieved by altering the permeability of the cells, allowing more water to be absorbed by the stool .
Molecular Mechanism
The molecular mechanism of Docusate potassium involves its surfactant properties. It reduces the surface tension of the stool, allowing water and fats to penetrate the fecal mass . This makes the stool softer and easier to pass .
Temporal Effects in Laboratory Settings
The effects of Docusate potassium are usually seen within 1 to 3 days of medication . The exact temporal effects can vary depending on the individual’s response to the medication and the severity of the constipation .
Dosage Effects in Animal Models
While specific studies on the dosage effects of Docusate potassium in animal models are limited, it is generally understood that the effects of the medication can vary with different dosages. It should be noted that excessive use or high doses of Docusate potassium may lead to diarrhea or stomach cramps .
Metabolic Pathways
Docusate potassium does not undergo significant metabolism in the body . Its primary action is in the gut, where it acts as a surfactant to increase the water content of the stool .
Transport and Distribution
Docusate potassium is taken orally and is distributed throughout the gut. It acts locally in the intestines, particularly in the colon where it exerts its stool-softening effects .
Subcellular Localization
As a stool softener, Docusate potassium primarily acts in the lumen of the gut. It does not have a specific subcellular localization as it does not enter cells to exert its effects .
准备方法
Synthetic Routes and Reaction Conditions: Docusate potassium is synthesized through the esterification of sulfosuccinic acid with 2-ethylhexanol, followed by neutralization with potassium hydroxide. The reaction typically involves the following steps:
Esterification: Sulfosuccinic acid reacts with 2-ethylhexanol in the presence of a catalyst such as sulfuric acid to form dioctyl sulfosuccinate.
Neutralization: The resulting dioctyl sulfosuccinate is then neutralized with potassium hydroxide to produce docusate potassium.
Industrial Production Methods: In industrial settings, the production of docusate potassium involves large-scale esterification and neutralization processes. The reaction conditions are carefully controlled to ensure high yield and purity. The final product is often purified through crystallization or other separation techniques to remove any impurities .
化学反应分析
Types of Reactions: Docusate potassium primarily undergoes the following types of reactions:
Hydrolysis: In the presence of water, docusate potassium can hydrolyze to form sulfosuccinic acid and 2-ethylhexanol.
Oxidation: Under oxidative conditions, docusate potassium can be oxidized to form various oxidation products, including sulfonic acids.
Substitution: Docusate potassium can undergo substitution reactions with other chemical species, leading to the formation of different derivatives.
Common Reagents and Conditions:
Hydrolysis: Water, acidic or basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Various nucleophiles or electrophiles depending on the desired product.
Major Products Formed:
Hydrolysis: Sulfosuccinic acid and 2-ethylhexanol.
Oxidation: Sulfonic acids and other oxidation products.
Substitution: Various substituted derivatives of docusate.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Docusate potassium involves the reaction of Docusate sodium with potassium hydroxide.", "Starting Materials": ["Docusate sodium", "Potassium hydroxide", "Water"], "Reaction": [ "Dissolve Docusate sodium in water to form a solution.", "Add potassium hydroxide to the solution and stir until the Docusate sodium is fully dissolved.", "Heat the solution to a temperature of 60-70°C and maintain this temperature for 2-3 hours.", "Allow the solution to cool to room temperature and then filter it to remove any solids.", "Acidify the filtrate with hydrochloric acid to a pH of 5-6.", "Filter the resulting precipitate and wash it with water.", "Dry the precipitate at a temperature of 60-70°C to obtain Docusate potassium as a white powder." ] } | |
CAS 编号 |
7491-09-0 |
分子式 |
C20H38KO7S |
分子量 |
461.7 g/mol |
IUPAC 名称 |
potassium;1,4-bis(2-ethylhexoxy)-1,4-dioxobutane-2-sulfonate |
InChI |
InChI=1S/C20H38O7S.K/c1-5-9-11-16(7-3)14-26-19(21)13-18(28(23,24)25)20(22)27-15-17(8-4)12-10-6-2;/h16-18H,5-15H2,1-4H3,(H,23,24,25); |
InChI 键 |
SRQKEEPVRWNRQZ-UHFFFAOYSA-N |
手性 SMILES |
CCCCC(CC)COC(=O)CC(C(=O)OCC(CC)CCCC)S(=O)(=O)[O-].[K+] |
SMILES |
CCCCC(CC)COC(=O)CC(C(=O)OCC(CC)CCCC)S(=O)(=O)[O-].[K+] |
规范 SMILES |
CCCCC(CC)COC(=O)CC(C(=O)OCC(CC)CCCC)S(=O)(=O)O.[K] |
其他 CAS 编号 |
7491-09-0 |
Pictograms |
Corrosive; Irritant |
同义词 |
Aerosol OT Colace DEH Na SS DEH-Na-SS diethylhexyl sodium sulfosuccinate Dioctyl Sulfosuccinate Dioctyl Sulfosuccinate, Sodium Dioctyl Sulfosuccinates Dioctyl Sulfosuccinic Acid Dioctyl Sulfosuccinic Acid, Ammonium Salt Dioctyl Sulfosuccinic Acid, Barium Salt Dioctyl Sulfosuccinic Acid, Calcium Salt Dioctyl Sulfosuccinic Acid, Magnesium Salt Dioctyl Sulfosuccinic Acid, Potassium Salt Dioctyl Sulfosuccinic Acid, Sodium Salt Dioctylsulfosuccinate Dioctylsulphosuccinate, Sodium Docusate Docusate Calcium Docusate Potassium Docusate Sodium DOSS Sodium Bis(2-ethylhexyl)sulfosuccinate Sodium Dioctyl Sulfosuccinate Sodium Dioctylsulphosuccinate Sodium Sulfosuccinate, Diethylhexyl Sulfosuccinate, Diethylhexyl Sodium Sulfosuccinate, Dioctyl Sulfosuccinates, Dioctyl Sulfosuccinic Acid bis(2-Ethylhexyl) Este |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



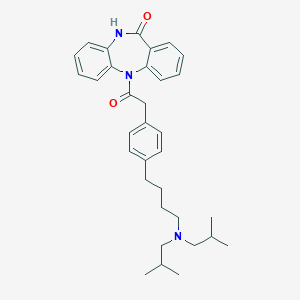
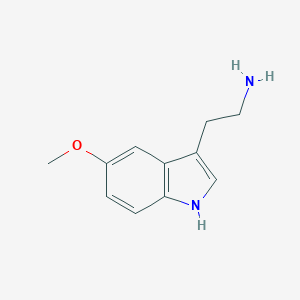
![7-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine](/img/structure/B125071.png)
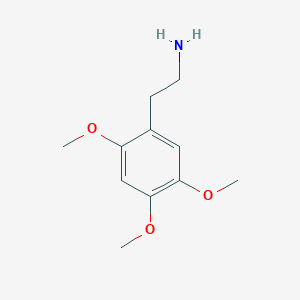
![[(1S,2R,4S,5S)-2,3,4-Trihydroxy-5,6-diphosphonooxycyclohexyl] dihydrogen phosphate](/img/structure/B125074.png)
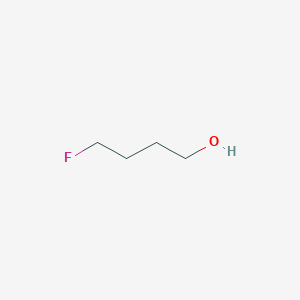
![2-[3-(Cyanomethyl)-5-methylphenyl]-2-methylpropanenitrile](/img/structure/B125080.png)
![1,2,4-Trimethoxy-5-[(e)-2-nitrovinyl]benzene](/img/structure/B125081.png)

![2-[3-(Bromomethyl)-5-methylphenyl]-2-methylpropanenitrile](/img/structure/B125084.png)
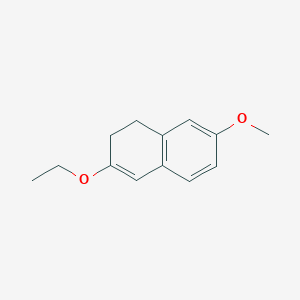

![N-[[(5S)-3-[4-(2-hydroxyethylamino)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide](/img/structure/B125098.png)
